8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
Description
Properties
IUPAC Name |
8-ethyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-18-11(14)6-5-10-12(15-9-16-13(10)18)17-7-3-4-8-17/h5-6,9,14H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKRMNNUKEGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors. These targets play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound acts as a kinase inhibitor, interacting with its targets and causing changes in their activity. It binds to the active site of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth. It can also affect the MAPK/ERK pathway, which regulates cell division. By inhibiting these pathways, the compound can disrupt the growth and proliferation of cells.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable, suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need to be further studied.
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to the inhibition of cell growth and division. This can result in the death of rapidly dividing cells, such as cancer cells. Therefore, this compound has potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
8-Ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is known to interact with various enzymes and proteins. For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors. Furthermore, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases.
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to suppress the proliferation of a panel of human cancer cell lines. It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has strong binding affinity with Threonine Tyrosine Kinase (TTK), inhibiting its kinase activity. This leads to chromosome missegregation and aneuploidy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Biological Activity
The compound 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyrido[2,3-d]pyrimidine core substituted at the 4-position with a pyrrolidine group and at the 8-position with an ethyl group. This unique substitution pattern is crucial for its biological activity.
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class can interact with various biological targets, including:
- Tyrosine Kinases : These compounds often act as inhibitors of tyrosine kinases, which are involved in signaling pathways that regulate cell proliferation and survival. For instance, studies have shown that certain derivatives exhibit significant inhibitory activity against BCR kinase and DDR2, both implicated in cancer progression .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Preliminary findings suggest that derivatives with specific substitutions can enhance cytotoxicity .
Biological Activity Data
A summary of biological activities associated with this compound and related compounds is presented in Table 1.
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibition | BCR Kinase | <100 | |
| Cytotoxicity | HeLa | 15 | |
| Cytotoxicity | MCF-7 | 25 | |
| Antiviral Activity | HCV NS5B Polymerase | Moderate |
Case Studies
Several studies have demonstrated the efficacy of pyrido[2,3-d]pyrimidine derivatives in various therapeutic contexts:
- Anticancer Studies : A study evaluated a series of pyrido[2,3-d]pyrimidinones for their anticancer properties. The results indicated that modifications at the C5 and C6 positions significantly influenced their selectivity and potency against different cancer cell lines .
- Inhibition of Viral Replication : Research has shown that certain derivatives can inhibit the replication of Hepatitis C Virus (HCV), suggesting potential use in antiviral therapies .
- Inflammatory Diseases : Compounds from this family have also been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones and their derivatives exhibit diverse biological activities depending on substitution patterns. Below is a detailed comparison of 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Insights :
C4 Substitution: Pyrrolidin-1-yl (target compound): Enhances solubility and introduces a basic nitrogen, improving interactions with kinase hinge regions . Amino/Chloro (e.g., Palbociclib): Chloro groups facilitate electrophilic substitution, while amino groups enable hydrogen bonding . Aryl groups (e.g., FRAX486): Bulky substituents improve selectivity for specific kinase isoforms .
N8 Substitution :
- Ethyl (target compound, FRAX486): Balances lipophilicity and metabolic stability compared to cyclopentyl (Palbociclib) .
- Methyl/H : Smaller groups reduce steric hindrance but may decrease plasma protein binding .
C7 Modification :
- Imine vs. Keto : The imine group in the target compound may increase electrophilicity, affecting covalent binding or stability. Keto derivatives are more common and often exhibit stronger hydrogen-bonding .
Biological Activity :
- The target compound’s pyrrolidine and ethyl groups align with kinase inhibitors targeting ZAP-70/SYK, critical in lymphoma .
- Palbociclib’s cyclopentyl group optimizes CDK4/6 binding, while FRAX486’s piperazine-linked aryl group targets PAK .
Research Findings and Implications
- Kinase Selectivity: The target compound’s pyrrolidine group at C4 reduces off-target effects compared to amino-substituted analogs, as shown in ZAP-70 inhibition assays (IC₅₀ = 12 nM vs. 45 nM for amino derivatives) .
- Metabolic Stability : Ethyl at N8 improves half-life (t₁/₂ = 8.2 h in human microsomes) over methyl or H-substituted analogs .
- Therapeutic Potential: Unlike Palbociclib (approved for breast cancer), the target compound’s unique substituents position it for lymphoid malignancy applications .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic protocols for preparing pyrido[2,3-d]pyrimidin-7(8H)-imine derivatives like 8-ethyl-4-(pyrrolidin-1-yl) analogs? A: A common approach involves formylation of 2-aminopyridone derivatives in 85% formic acid/Ac₂O, followed by cyclization to form the pyridopyrimidine core. Subsequent substitution at the C-4 position with pyrrolidine introduces the pyrrolidin-1-yl group . For imine formation, condensation of intermediates like 4-chloropyrimidines with amines under reflux in ethanol with catalytic triethylamine is typical . Purification often employs silica gel chromatography with DCM/MeOH gradients .
Advanced Synthesis Optimization
Q: How can researchers improve yields and purity during the synthesis of N-substituted pyrido[2,3-d]pyrimidin-7(8H)-imines? A: Yield optimization requires precise control of reaction stoichiometry and temperature. For example, substituting 4-chloro intermediates with amines at 80–100°C in anhydrous ethanol increases nucleophilic displacement efficiency. Flash chromatography with gradients (e.g., 0–10% MeOH in DCM) enhances purity, as shown in analogs achieving ≥95% purity via HPLC . For imine stability, avoid prolonged exposure to acidic conditions to prevent hydrolysis .
Basic Structural Characterization
Q: What spectroscopic methods are critical for confirming the structure of 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine? A: ¹H and ¹³C NMR are essential for verifying substituent positions and tautomeric states. For example, the ethyl group at N-8 appears as a triplet (δ ~1.3–1.5 ppm) coupled to a quartet (δ ~4.2–4.4 ppm). HRMS confirms molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error), while LCMS monitors purity .
Advanced Spectral Interpretation Challenges
Q: How can researchers resolve ambiguities in NMR spectra caused by tautomerism or dynamic exchange in pyrido[2,3-d]pyrimidin-imines? A: Variable-temperature NMR (e.g., 300–400 K in DMSO-d₆) helps identify tautomeric equilibria. For dynamic processes like rotameric exchange, 2D NOESY can reveal spatial correlations between substituents (e.g., ethyl and pyrrolidinyl groups). Deuteration experiments or computational modeling (DFT) may further clarify ambiguous signals .
Biological Target Identification
Q: What strategies are used to identify biological targets for pyrido[2,3-d]pyrimidin-imine derivatives? A: Kinase profiling assays (e.g., ZAP-70 inhibition studies) are common. Analogs with C-4 modifications, such as pyrrolidin-1-yl or morpholino groups, show selectivity for tyrosine kinases. Computational docking using crystal structures (e.g., PDB 7UN) guides hypothesis-driven modifications to enhance binding .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents at C-4 and N-8 positions influence the bioactivity of pyrido[2,3-d]pyrimidin-imines? A: Bulky groups at C-4 (e.g., cyclopentyl) improve kinase selectivity by occupying hydrophobic pockets, while N-8 ethyl groups enhance metabolic stability compared to methyl analogs. Fluorine or chlorine at C-6 increases cellular permeability, as seen in analogs with IC₅₀ < 100 nM .
Basic Analytical Purity Assessment
Q: What HPLC conditions are recommended for assessing the purity of pyrido[2,3-d]pyrimidin-imines? A: Use a C18 column with UV detection at 280/310 nm. A gradient of 5–95% acetonitrile in water (0.1% TFA) over 15 minutes effectively separates impurities. Retention times (~7–8 minutes) and peak symmetry should match reference standards .
Advanced Analytical Method Development
Q: How can researchers develop LC-MS methods for quantifying pyrido[2,3-d]pyrimidin-imines in complex biological matrices? A: Employ ESI+ mode with MRM transitions (e.g., m/z 358.1 → 215.0 for a related analog). Sample preparation via protein precipitation (acetonitrile) reduces matrix effects. Validate linearity (1–1000 ng/mL) and recovery (>85%) using isotopically labeled internal standards .
Handling Data Contradictions in SAR Studies
Q: How should researchers address conflicting bioactivity data for structurally similar analogs? A: Re-evaluate synthetic routes to confirm compound identity (e.g., HRMS, elemental analysis). Test analogs under standardized assay conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from off-target effects, which can be clarified via counter-screening against unrelated enzymes .
Stability and Handling Recommendations
Q: What storage conditions are optimal for pyrido[2,3-d]pyrimidin-imine derivatives? A: Store lyophilized solids at –20°C under argon to prevent oxidation. In solution (DMSO), aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC; imine bonds are susceptible to hydrolysis in aqueous buffers (pH > 7.0) .
Reaction Mechanism Elucidation
Q: What mechanistic insights exist for the cyclization step in pyrido[2,3-d]pyrimidin-imine synthesis? A: The formylation-cyclization step proceeds via an intermediate formamide (e.g., compound 13 in ). Density functional theory (DFT) studies suggest a six-membered transition state involving intramolecular nucleophilic attack, with acetic anhydride acting as a dehydrating agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
